N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide
Description
This compound is a structurally complex molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a functionalized imidazole ring via a thioacetamide bridge. The thioacetamide linker introduces sulfur-based reactivity, which may influence biological activity and metabolic stability. Potential applications include enzyme inhibition or antimicrobial activity, inferred from structurally related compounds in the evidence .
Properties
IUPAC Name |
2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-2-19-16(24)9-22-13(10-23)8-20-18(22)28-11-17(25)21-12-3-4-14-15(7-12)27-6-5-26-14/h3-4,7-8,23H,2,5-6,9-11H2,1H3,(H,19,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZSSEXHYARNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes a dihydrobenzo[b][1,4]dioxin moiety connected to an imidazole derivative via a thioacetamide linkage. The molecular formula is with a molecular weight of 378.53 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₃S |
| Molecular Weight | 378.53 g/mol |
| CAS Number | 618411-84-0 |
Antimycobacterial Activity
Research has identified derivatives of the dihydrobenzo[b][1,4]dioxin structure as potent inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway. In a study by , several analogues exhibited significant antimycobacterial activity against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MICs). This suggests that compounds similar to this compound could be developed as new anti-tuberculosis agents.
The proposed mechanism involves the inhibition of DprE1, which is critical for the synthesis of mycolic acids in the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial death. The structure-activity relationship (SAR) studies indicated that modifications to the side chains can enhance potency and selectivity against mycobacterial strains.
Case Studies
Several studies have explored the biological efficacy of related compounds:
- DprE1 Inhibitors : A study demonstrated that analogues based on the dihydrobenzo[b][1,4]dioxin scaffold displayed promising results in inhibiting DprE1, with some compounds showing IC50 values in the nanomolar range .
- Antimicrobial Testing : Compounds derived from this class were tested against various bacterial strains, showcasing broad-spectrum antimicrobial activity. The findings indicated that structural variations significantly affect biological efficacy and selectivity .
Toxicological Profile
Preliminary toxicological assessments suggest that while these compounds show potent biological activity, they also exhibit some degree of toxicity. For instance, skin irritation and serious eye damage warnings have been noted in related compounds . Further studies are required to fully understand the safety profile.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally analogous molecules, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues
Key Insights :
- The hydroxymethyl group on the imidazole ring enhances hydrophilicity compared to lipophilic sulfonamide derivatives .
Key Insights :
- The target compound’s synthesis likely requires specialized coupling agents (e.g., EDCl/HOBt) for amide bond formation, contrasting with simpler alkylation steps in sulfonamide derivatives .
- Purification methods (e.g., chromatography in vs. recrystallization in ) may impact scalability.
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
